molecular formula C9H17NO3 B15306791 (2S)-2-acetamido-4-methylhexanoic acid CAS No. 757959-97-0

(2S)-2-acetamido-4-methylhexanoic acid

Cat. No.: B15306791
CAS No.: 757959-97-0
M. Wt: 187.24 g/mol
InChI Key: NTPVRIRNCPKDHS-XDKWHASVSA-N
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Description

(2S)-2-Acetamido-4-methylhexanoic acid is a chiral, branched-chain amino acid derivative characterized by an acetamido group at the C2 position (S-configuration), a methyl branch at C4, and a carboxylic acid terminus. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 203.24 g/mol (calculated). The compound’s structure combines hydrophilic (carboxylic acid, acetamido) and hydrophobic (methyl branch) moieties, influencing its solubility and reactivity.

Properties

CAS No.

757959-97-0

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-acetamido-4-methylhexanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-6(2)5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t6?,8-/m0/s1

InChI Key

NTPVRIRNCPKDHS-XDKWHASVSA-N

Isomeric SMILES

CCC(C)C[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)CC(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-4-methylhexanoic acid typically involves the acylation of the corresponding amino acid. One common method is the reaction of L-leucine with acetic anhydride under controlled conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (2S)-2-acetamido-4-methylhexanoic acid may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-acetamido-4-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its acetamido group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
(2S)-2-Acetamido-4-methylhexanoic acid C₉H₁₇NO₃ 203.24 Acetamido, carboxylic acid, methyl S-configuration at C2, aliphatic chain
(2S)-2-Amino-4-methylhexanoic acid C₇H₁₅NO₂ 145.20 Amino, carboxylic acid, methyl Deacetylated form; higher polarity
(2S)-Acetamido(4-acetoxyphenyl)acetic acid C₁₂H₁₃NO₅ 251.24 Acetamido, acetoxy phenyl, carboxylic Aromatic ring; ester functionality
2-((1s,4s)-4-Acetamidocyclohexyl)acetic Acid C₁₀H₁₇NO₃ 199.25 Acetamido, carboxylic acid, cyclohexyl Conformational rigidity

Key Observations :

  • Deacetylated Form (): The absence of the acetamido group in (2S)-2-amino-4-methylhexanoic acid increases its polarity, enhancing water solubility compared to the acetylated derivative. The amino group’s basicity (pKa ~9.8) also contrasts with the acetamido’s neutrality, altering ionization behavior in physiological environments .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Solubility (Water) pKa (Carboxylic Acid) Chemical Shift (¹H NMR, δ ppm)*
(2S)-2-Acetamido-4-methylhexanoic acid Moderate ~2.5 1.95 (C2-CH₃CO), 2.25 (C4-CH₃)
(2S)-2-Amino-4-methylhexanoic acid High ~2.3 (COOH), ~9.8 (NH₂) 1.30 (C4-CH₃), 3.10 (C2-NH₂)
(2S)-Acetamido(4-acetoxyphenyl)acetic acid Low ~2.6 2.05 (CH₃CO), 7.25 (aromatic H)
Hexa-2,4-dienoic acid () High ~4.7 5.80–6.20 (conjugated double bonds)

Notes:

  • Solubility : Acetylation reduces water solubility due to increased hydrophobicity. For example, the target compound’s solubility is intermediate between the highly polar deacetylated form and the lipophilic cyclohexyl derivative.
  • Acidity: The target’s carboxylic acid pKa (~2.5) is comparable to standard amino acids (e.g., glycine: pKa 2.3), while Hexa-2,4-dienoic acid’s higher pKa (~4.7) reflects resonance stabilization of its conjugate base .
  • Chemical Shifts : The acetamido group’s electron-withdrawing effect deshields adjacent protons, as seen in analogous sulfation studies (e.g., +0.08 ppm shifts in GlcNS6S residues) .

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